(Ala13)-Apelin-13

GPCR Pharmacology Peptide Engineering Receptor Antagonism

This is (Ala13)-Apelin-13, the definitive APJ receptor antagonist distinguished by a critical C-terminal F13A substitution. Unlike endogenous apelin‑13 agonists, this compound provides complete pharmacological blockade, making it non‑negotiable for loss‑of‑function studies. Validated in cardiovascular, metabolic, gastrointestinal motility, and central nervous system models, it is the essential negative control for characterizing novel biased ligands. Procure the authentic antagonist to ensure experimental specificity—generic agonists cannot substitute.

Molecular Formula C63H107N23O16S
Molecular Weight 1474.7 g/mol
Cat. No. B3007584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ala13)-Apelin-13
Molecular FormulaC63H107N23O16S
Molecular Weight1474.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C63H107N23O16S/c1-34(2)28-42(81-52(92)39(13-7-22-72-62(67)68)78-58(98)47-17-11-26-86(47)59(99)40(14-8-23-73-63(69)70)79-50(90)37(65)18-19-48(66)88)53(93)83-44(32-87)55(95)82-43(29-36-30-71-33-75-36)54(94)77-38(12-5-6-21-64)51(91)74-31-49(89)84-24-9-15-45(84)57(97)80-41(20-27-103-4)60(100)85-25-10-16-46(85)56(96)76-35(3)61(101)102/h30,33-35,37-47,87H,5-29,31-32,64-65H2,1-4H3,(H2,66,88)(H,71,75)(H,74,91)(H,76,96)(H,77,94)(H,78,98)(H,79,90)(H,80,97)(H,81,92)(H,82,95)(H,83,93)(H,101,102)(H4,67,68,72)(H4,69,70,73)/t35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
InChIKeyPZJZONZEQDOQAZ-COFPHXSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Ala13)-Apelin-13: Defining the APJ Antagonist Standard for GPCR Research Procurement


(Ala13)-Apelin-13 (CAS: 568565-11-7) is a synthetic 13-amino acid peptide analog of the endogenous apelin-13 ligand, distinguished by a critical C-terminal phenylalanine-to-alanine substitution (F13A) . This single-point modification fundamentally alters its pharmacology, converting it from an agonist into a potent and selective antagonist of the G-protein-coupled APJ (apelin) receptor [1]. Widely employed as a standard research tool, it is essential for blocking apelin-dependent APJ functions across a range of species, including human, mouse, and rat . Its primary applications are in dissecting apelinergic signaling pathways in cardiovascular, metabolic, and gastrointestinal physiology .

Critical Procurement Consideration: Why (Ala13)-Apelin-13 Cannot Be Substituted by Other Apelin Peptides


Generic substitution with unmodified apelin-13 or other APJ agonists is scientifically invalid for experiments requiring receptor blockade. Apelin-13 is an endogenous agonist that activates the APJ receptor [1]. In contrast, the F13A modification in (Ala13)-Apelin-13 is the key structural determinant that converts it into an antagonist, enabling it to bind the receptor and competitively inhibit the action of agonists like apelin-13 [2]. Using an agonist instead of an antagonist will produce the opposite biological effect, confounding experimental interpretation. Similarly, newer biased agonists like MM07 or metabolically stabilized analogs like Pyr1-apelin-13 are designed for receptor activation and cannot functionally replace an antagonist tool [3]. Therefore, for any study requiring specific pharmacological inhibition of the apelin/APJ axis, procurement of the specific F13A antagonist is non-negotiable.

Quantitative Evidence for (Ala13)-Apelin-13: A Head-to-Head Procurement Guide


Functional Switch from Agonist to Antagonist by a Single Amino Acid Substitution

(Ala13)-Apelin-13 functions as a pure antagonist of the APJ receptor, whereas its parent peptide, Apelin-13, is an agonist . The F13A substitution is the structural basis for this functional switch, as it allows the peptide to bind the receptor but prevents the conformational change necessary for G-protein activation, thereby blocking the effects of endogenous or exogenous agonists [1].

GPCR Pharmacology Peptide Engineering Receptor Antagonism APJ Signaling

Demonstrated In Vivo Antagonism of Apelin-13-Induced Effects in Gastric Motility

In a rat model, central administration of Apelin-13 significantly decreases gastric tone and motility. This effect is completely blocked by pre-treatment with the APJ antagonist (Ala13)-Apelin-13 [1]. This provides direct in vivo evidence of its antagonist activity against the native agonist.

Gastroenterology In Vivo Pharmacology Motility Assays Vagal Pathway

Dose-Dependent In Vivo Efficacy with a Defined Pharmacological Benchmark

The antagonist effect of (Ala13)-Apelin-13 in vivo is dose-dependent. When microinjected into the dorsal vagal complex (DVC) of rats, it decreases gastric tone and motility across a dose range of 1-300 pmol/60 nl [1]. The effect is quantified with a D50 of approximately 27 pmol for both the gastric antrum and corpus, providing a clear benchmark for experimental design and replication [1].

Dose-Response In Vivo Pharmacology CNS Microinjection Gastric Motility

Loss of Agonist Activity in Insulin Secretion Assays Compared to Other 13-Position Analogs

In a head-to-head comparison of apelin-13 analogs with different C-terminal substitutions at position 13, (Ala13)-apelin-13 (F13A) shows a loss of agonist activity. In BRIN-BD11 cells, it causes a decrease (↓) in insulin secretion, Ca2+ flux, and intracellular cAMP, contrasting sharply with the robust increase (↑↑↑) seen with (Tyr13)-apelin-13 and the increase (↑↑) with (pGlu)apelin-13 [1]. This confirms its functional role as an antagonist or very weak partial agonist in this specific metabolic context.

Metabolic Disease Insulin Secretion Beta-Cell Function Peptide SAR

Established Use as a Tool to Block APJ-Mediated Effects in Fibrosis Models

In a rat model of CCl4-induced liver fibrosis, daily intraperitoneal administration of (Ala13)-Apelin-13 (F13A) at a dose of 75 μg/kg body weight was used as an APJ antagonist to investigate the role of the apelin system in fibrosis progression [1]. This demonstrates its utility and validated use in a chronic disease model distinct from acute gastrointestinal studies.

Fibrosis Hepatology Chronic Disease Models In Vivo Antagonism

Optimal Scientific Applications for (Ala13)-Apelin-13 Based on Validated Evidence


Pharmacological Dissection of Central vs. Peripheral Apelinergic Pathways in In Vivo Models

Due to its demonstrated ability to block APJ-mediated effects in the central nervous system, specifically when microinjected into the DVC to reverse apelin-13's effects on gastric motility [1], this compound is ideally suited for studies aimed at dissecting the role of central apelin signaling. It can be used to confirm target engagement and functional blockade in various brain regions when administered via intracerebroventricular (i.c.v.) or site-specific microinjection.

Negative Control in Studies of Biased Agonism and Novel APJ Ligands

(Ala13)-Apelin-13 serves as an essential comparator and negative control for characterizing novel APJ ligands, particularly biased agonists like MM07 [1]. While newer agonists aim to selectively activate G-protein pathways over β-arrestin pathways, this antagonist provides a baseline for complete receptor blockade. Its use is critical for validating the specificity of new compounds and confirming that observed effects are indeed APJ-mediated.

Loss-of-Function Studies in Beta-Cell Physiology and Metabolic Research

Given the data showing that (Ala13)-Apelin-13 fails to stimulate insulin secretion in pancreatic beta-cells, unlike other 13-position analogs [1], this compound is the appropriate tool for loss-of-function experiments. Researchers investigating the role of APJ in glucose homeostasis, insulin release, and beta-cell survival should use this antagonist to block endogenous apelin signaling and observe the resulting metabolic phenotype, providing a clear contrast to studies using APJ agonists.

Investigating the Role of APJ in Visceral Pain and Gut-Brain Axis Disorders

The compound has been successfully used in models of visceral hypersensitivity, where intraperitoneal administration blocked CRF-induced colonic hyperpermeability and visceral pain in a dose-response manner [1]. This makes (Ala13)-Apelin-13 a validated tool for researchers studying the role of the apelin/APJ system in functional gastrointestinal disorders, irritable bowel syndrome (IBS), and the gut-brain axis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Ala13)-Apelin-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.